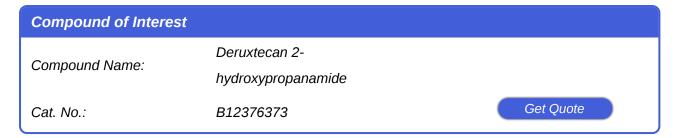


Application Notes and Protocols for Conjugating Deruxtecan to Monoclonal Antibodies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan, a potent topoisomerase I inhibitor, is a key component in a new generation of antibody-drug conjugates (ADCs). Its high potency and the stability of the resulting ADCs have shown significant promise in targeted cancer therapy.[1][2] This document provides a detailed protocol for the conjugation of a maleimide-activated derivative of Deruxtecan to monoclonal antibodies (mAbs) via cysteine residues. The resulting ADCs can be used for preclinical research and drug development.

The conjugation process involves the reduction of interchain disulfide bonds in the antibody, followed by the reaction of the resulting free thiol groups with a maleimide-functionalized Deruxtecan payload.[3][4] This method allows for the creation of ADCs with a controlled drugto-antibody ratio (DAR), a critical quality attribute that influences the efficacy and safety of the ADC.[5]

Materials and Reagents



| Reagent | Supplier | Purpose | |
|---|---|------------------------------------|--|
| Monoclonal Antibody (IgG) | User-supplied Targeting moiety of the ADC | | |
| Maleimide-activated Deruxtecan | Commercially available | Cytotoxic payload with linker | |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds | |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | Reaction and storage buffer | |
| Dimethyl sulfoxide (DMSO) | Various | Solvent for Deruxtecan | |
| Desalting columns (e.g., Sephadex G-25) | Various Purification of reduced antibody and final ADC | | |
| L-Cysteine | Various | Quenching agent | |
| Hydrophobic Interaction Chromatography (HIC) column | Various | For DAR analysis | |
| Mass Spectrometer (e.g., Orbitrap) | Various | For characterization of ADC | |

Experimental Protocols Antibody Preparation and Reduction

This protocol is designed for conjugating 1-3 mg of an IgG antibody.[6][7]

- Antibody Solution Preparation:
 - Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS (pH 7.2-7.4).[4][8]
 Ensure the antibody is of high purity (>95%).[6]
- Reduction of Interchain Disulfide Bonds:
 - To achieve a target DAR of approximately 4, add a 10-20 fold molar excess of TCEP to the antibody solution. For a higher DAR of approximately 8, a higher molar excess of the



reducing agent will be required.[9][10]

- Incubate the reaction mixture at 37°C for 30-60 minutes.[4]
- Immediately after incubation, remove the excess TCEP using a desalting column preequilibrated with PBS.[8]

Deruxtecan-Maleimide Preparation

- Stock Solution:
 - Prepare a 10 mM stock solution of maleimide-activated Deruxtecan in anhydrous DMSO.
 [10]

Conjugation Reaction

- Reaction Setup:
 - To the reduced and purified antibody solution, add the maleimide-activated Deruxtecan solution. A 10-20 fold molar excess of the Deruxtecan-maleimide linker over the antibody is recommended as a starting point.[10] The final concentration of the antibody in the reaction mixture should ideally be around 2.5 mg/mL.[4]
 - Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10] The reaction should be carried out at a pH between 6.5 and 7.5 to ensure specific reaction of the maleimide with the thiol groups.[11]
- Quenching:
 - Quench the reaction by adding a 20-fold molar excess of L-cysteine over the Deruxtecanmaleimide to react with any unreacted maleimide groups.[12] Incubate for an additional 30 minutes.



Purification of the Antibody-Drug Conjugate

- · Removal of Unconjugated Drug:
 - Purify the ADC from unconjugated Deruxtecan and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[8]
- Sterile Filtration and Storage:
 - Sterile filter the purified ADC solution using a 0.22 μm filter.
 - Store the final ADC product at 2-8°C for short-term use or at -80°C for long-term storage.
 Deruxtecan is hydrophobic, and ADCs with Deruxtecan may be prone to aggregation, so it is advisable to use the conjugate soon after preparation.

Characterization of Deruxtecan-ADC

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical parameter.

- Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine
 the DAR and assess the heterogeneity of the ADC.[6] Different DAR species will have
 different retention times on the HIC column due to changes in hydrophobicity.
- Mass Spectrometry (MS): Native intact mass analysis using high-resolution mass spectrometry can provide an accurate measurement of the molecular weight of the different DAR species and allow for the calculation of the average DAR.[13][14]



| Method | Principle | Typical Results for Deruxtecan-ADC |
|------------------|--|---|
| HIC-HPLC | Separation based on hydrophobicity. Higher DAR species are more hydrophobic and have longer retention times. | A chromatogram with distinct peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). |
| Native Intact MS | Measures the mass of the intact ADC under non-denaturing conditions. | A mass spectrum showing a distribution of masses corresponding to the different DAR species. The average DAR can be calculated from the relative abundance of each species.[13] |

Table 1: Quantitative Data for Trastuzumab Deruxtecan (Enhertu®) as a Reference

| Parameter | Value | Method | Reference |
|--|-------|---------------------------|-----------|
| Average Drug-to- Antibody Ratio (DAR) | ~8 | Mass Spectrometry, HIC | [9][15] |
| Conjugation Efficiency | >95% | Not specified | [6] |
| In vivo DAR (after 21 days in monkeys) | ~2.5 | LC-MS/MS | [16][17] |

Purity and Aggregation Analysis

- Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the final ADC product.[14]
- Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): CE-SDS can be used to assess the purity and integrity of the ADC under denaturing conditions.[15]

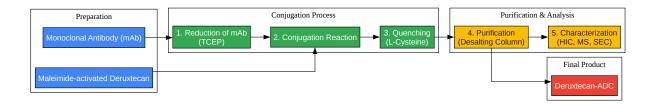
Mechanism of Action of Deruxtecan-ADCs



The therapeutic effect of a Deruxtecan-ADC is a multi-step process.

- Binding: The monoclonal antibody component of the ADC binds specifically to its target antigen on the surface of cancer cells.[18]
- Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.[19][20]
- Linker Cleavage: Inside the cell, the ADC is trafficked to the lysosome, where the enzymatically cleavable linker (e.g., a GGFG tetrapeptide) is cleaved by lysosomal enzymes like cathepsins.[18][21]
- Payload Release and Action: The cleavage of the linker releases the active Deruxtecan payload (DXd) into the cytoplasm.[20] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis (programmed cell death). [19][21]
- Bystander Effect: Deruxtecan is membrane-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring cancer cells that may not express the target antigen. This "bystander effect" enhances the anti-tumor activity of the ADC.[22][23]

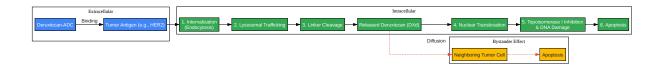
Visualizations



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Caption: Experimental workflow for Deruxtecan-ADC conjugation.





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Caption: Mechanism of action of a Deruxtecan-ADC.

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